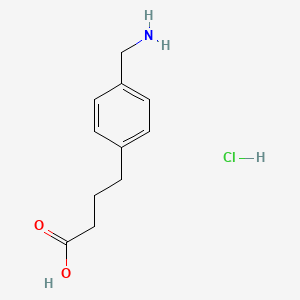

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride is an organic compound with the molecular formula C11H15NO2·HCl. It is a derivative of butanoic acid, featuring an aminomethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-(Aminomethyl)phenylboronic acid.

Reaction with Butanoic Acid Derivative: The boronic acid derivative undergoes a coupling reaction with a butanoic acid derivative under specific conditions, often involving a palladium catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring can participate in π-π interactions, while the carboxylic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Aminomethyl)phenylboronic acid

- 4-(Aminomethyl)phenylacetic acid

- 4-(Aminomethyl)benzoic acid

Uniqueness

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with a wide range of molecules, making it valuable in diverse research fields.

Activité Biologique

4-(4-(Aminomethyl)phenyl)butanoic acid hydrochloride, commonly known as phenibut, is a derivative of gamma-aminobutyric acid (GABA) and has gained attention for its potential biological activities, particularly in the central nervous system (CNS). This compound exhibits anxiolytic, nootropic, and neuroprotective properties, making it a subject of interest in both therapeutic and recreational contexts.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 206.28 g/mol

Phenibut primarily acts as a GABA_B receptor agonist, which leads to its anxiolytic effects. It also exhibits some activity at GABA_A receptors, contributing to its sedative properties. The interaction with these receptors modulates neurotransmitter release, thereby influencing anxiety levels and cognitive functions.

Anxiolytic Effects

Phenibut is widely recognized for its anxiolytic effects. Studies have shown that it can significantly reduce anxiety levels in both animal models and human subjects. For instance, a clinical trial indicated that participants experienced reduced anxiety scores after administration of phenibut compared to a placebo group .

Neuroprotective Properties

Research has suggested that phenibut may possess neuroprotective qualities, potentially aiding in the recovery from neurological injuries. It has been shown to mitigate the effects of oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

Cognitive Enhancement

Some studies indicate that phenibut may enhance cognitive functions such as memory and learning. This nootropic effect is attributed to its ability to modulate GABAergic activity, which plays a significant role in cognitive processes .

Case Studies

- Clinical Use for Anxiety : A study involving patients with generalized anxiety disorder found that phenibut administration led to significant improvements in anxiety levels after four weeks of treatment compared to baseline measurements .

- Cognitive Function Improvement : Another study assessed the impact of phenibut on cognitive performance in healthy adults. Results indicated enhanced memory recall and improved problem-solving abilities following phenibut supplementation .

Research Findings Summary

Safety and Toxicity

Despite its benefits, phenibut is associated with several adverse effects, particularly at high doses or with prolonged use. Common side effects include sedation, dizziness, and withdrawal symptoms upon cessation after regular use. Overdose can lead to severe CNS depression, necessitating careful management in clinical settings .

Propriétés

IUPAC Name |

4-[4-(aminomethyl)phenyl]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-8-10-6-4-9(5-7-10)2-1-3-11(13)14;/h4-7H,1-3,8,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWDIGUFNWOAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.